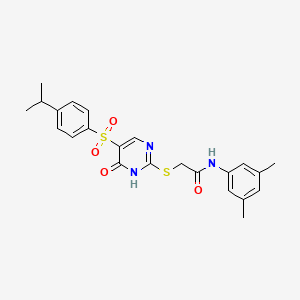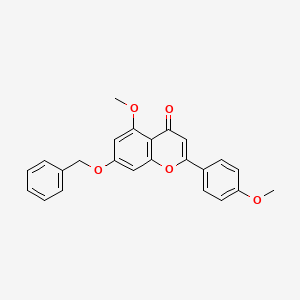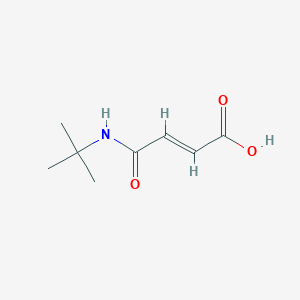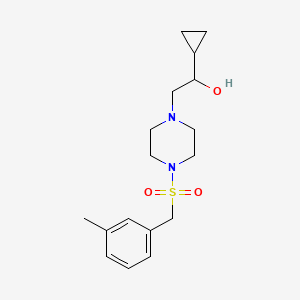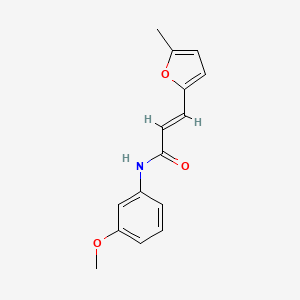
(E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide, also known as MFA-AM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MFA-AM belongs to the class of acrylamides, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways, leading to its various biological activities.
Biochemical and physiological effects:
(E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide has been shown to exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens. Additionally, (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide has been shown to be non-toxic to normal cells, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide is its ease of synthesis, making it readily available for use in laboratory experiments. Additionally, its diverse biological activities make it a versatile compound for investigating various biological processes. However, one limitation of (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research and development of (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide. One area of interest is its use as a therapeutic agent for the treatment of inflammatory disorders and cancer. Further studies are needed to fully understand its mechanism of action and optimize its efficacy and safety. Additionally, (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide has potential applications in the field of bioimaging as a fluorescent probe for protein labeling and imaging. Further research is needed to explore its potential in this area.
Synthesemethoden
(E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methoxyphenylboronic acid and 5-methylfuran-2-carbaldehyde to form the corresponding boronic ester. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 3-bromoacrylamide, followed by deprotection to yield the final product, (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide.
Wissenschaftliche Forschungsanwendungen
(E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide has also been investigated for its potential use as a fluorescent probe for protein labeling and imaging.
Eigenschaften
IUPAC Name |
(E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-11-6-7-13(19-11)8-9-15(17)16-12-4-3-5-14(10-12)18-2/h3-10H,1-2H3,(H,16,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVVOPFDBZXUPH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2511638.png)
![N-(3-chlorophenyl)-4-(2-{[(methylamino)carbonyl]amino}ethyl)piperidine-1-carboxamide](/img/structure/B2511639.png)
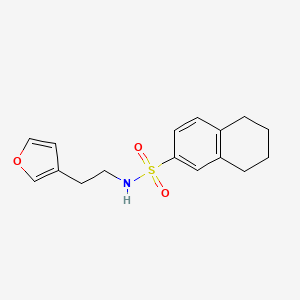
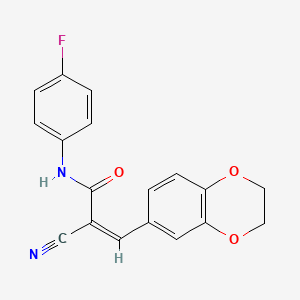
![3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2511644.png)
![3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2511646.png)
![ethyl 2-(2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2511652.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2-fluorophenyl)acetamide](/img/structure/B2511653.png)
